N-(2-chlorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, commonly known as CB-PIC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CB-PIC is a heterocyclic compound that has a unique chemical structure, which makes it an interesting molecule for further investigation.
Scientific Research Applications
Synthesis and Biological Activity
- Rajurkar and Pund (2014) synthesized a similar compound, 4-(substituted benzylidene)-2-(pyrazin-2-yl) oxazol-5(4H)-one, and found that it showed promising in vitro antimicrobial and antifungal activity against organisms like E.coli and S.aureus, as well as antifungal activity against A.niger and S. cerevisiae. The study highlighted that the addition of different functional groups had varying effects on activity, especially when electron-withdrawing groups were incorporated (Rajurkar & Pund, 2014).
Antitumor and Antimicrobial Applications
- Riyadh (2011) explored the use of N-arylpyrazole-containing enaminones in the synthesis of substituted pyrazines. These compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, as well as evaluated antimicrobial activity (Riyadh, 2011).
Functionalization and Chemical Reactions
- A study by Bisballe et al. (2018) discussed the functionalization of similar oxazolo[4,5-b]pyrazines by deprotometallation. They observed varying regioselectivities depending on the substituents, which has implications for the synthesis of derivatives for biological applications (Bisballe et al., 2018).
Metal-Involved Solvothermal Interconversions
- Li et al. (2010) studied solvothermal reactions involving pyrazinyl substituted azole derivatives, including the synthesis of various crystalline materials with potential applications in various fields (Li et al., 2010).
Novel Synthesis Methods
- Khazaei et al. (2015) developed an efficient and homogeneous catalyst for the synthesis of pyrazine derivatives, demonstrating a green chemistry approach with high yields and short reaction times (Khazaei et al., 2015).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O3/c17-11-4-2-1-3-10(11)7-20-14(23)13-9-25-16(21-13)22-15(24)12-8-18-5-6-19-12/h1-6,8-9H,7H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGQBNCUVBYRMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.